TGX-155 Exhibits High Potency for PI3Kβ (p110β) In Vitro
TGX-155 demonstrates potent inhibition of the PI3Kβ (p110β) isoform in a cell-free biochemical assay. Its IC50 of 30 nM is a key quantitative metric for target engagement. While TGX-221 shows higher potency (IC50 ≈ 5-8.5 nM), TGX-155's potency is comparable to other advanced PI3Kβ inhibitors like SAR260301 (IC50 = 52 nM) and AZD6482 (IC50 = 0.69-21 nM, assay-dependent) [1].
| Evidence Dimension | Biochemical Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | TGX-221: 5-8.5 nM; SAR260301: 52 nM; AZD6482: 0.69-21 nM |
| Quantified Difference | TGX-155 is 4- to 17-fold less potent than TGX-221 but comparable to SAR260301 and AZD6482 in reported assay ranges. |
| Conditions | In vitro kinase activity assay |
Why This Matters
This confirms TGX-155 as a suitable tool compound for in vitro studies requiring selective PI3Kβ inhibition, with a potency profile distinct from the more potent but structurally similar TGX-221, allowing for comparative studies of target engagement versus off-target effects.
- [1] Guillermet-Guibert J, et al. The p110β isoform of phosphoinositide 3-kinase signals downstream of G protein-coupled receptors and is functionally redundant with p110γ. Proc Natl Acad Sci U S A. 2008;105(24):8292-8297. View Source
